molecular formula C42H39F12FeP2 B2404860 [(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+) CAS No. 166172-60-7

[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)

Cat. No.: B2404860
CAS No.: 166172-60-7
M. Wt: 889.547
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Description

This organometallic compound features an iron(2+) center coordinated to a cyclopentane-based ligand system substituted with bis[4-(trifluoromethyl)phenyl]phosphanyl groups. The ligand framework includes a chiral (1R)-configured ethyl group attached to a cyclopentyl ring, which is further substituted with two additional bis[4-(trifluoromethyl)phenyl]phosphane moieties. The carbanide (a deprotonated carbamide or urea derivative) and cyclopentane components likely stabilize the complex through steric and electronic effects .

Properties

IUPAC Name

[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28F12P2.C5H10.2CH3.Fe/c1-21(48(26-13-5-22(6-14-26)32(36,37)38)27-15-7-23(8-16-27)33(39,40)41)30-3-2-4-31(30)49(28-17-9-24(10-18-28)34(42,43)44)29-19-11-25(12-20-29)35(45,46)47;1-2-4-5-3-1;;;/h5-21,30-31H,2-4H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,30?,31?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDJVRLUFXABPK-QHOXFOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F.C1CCCC1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F.C1CCCC1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44F12FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)] is a complex organometallic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of trifluoromethyl groups attached to phenyl rings, phosphanyl groups, and an iron center. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

PropertyDetails
Molecular FormulaC₃₃H₃₃F₆FeN₁P₂
Molecular Weight634.47 g/mol
CAS NumberPending
StructureComplex organometallic

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. Notably, it has been studied for its progesterone receptor (PR) antagonistic activity . The phosphine-borane derivatives related to this compound have demonstrated significant inhibition of PR, making them potential candidates for therapeutic applications in hormone-related cancers.

Key Findings from Research

  • Progesterone Receptor Antagonism : Studies have shown that phosphine-borane derivatives exhibit IC50 values as low as 0.54 μM against PR, indicating potent antagonistic activity. This suggests that modifications in the phosphine structure can enhance binding affinity and selectivity for the receptor .
  • Structure-Activity Relationship (SAR) : Research indicates that the electronic profile of substituents on the phosphine moiety significantly influences biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the stability and potency of these compounds .
  • Cytotoxicity Assessment : In vitro assays using T47D human breast cancer cell lines revealed that while these compounds effectively inhibited PR activity, they exhibited minimal cytotoxic effects at concentrations used for receptor antagonism .

Study 1: Evaluation of Phosphine-Borane Derivatives

A study focused on synthesizing various phosphine-borane derivatives, including those related to the compound . The results indicated that certain configurations led to enhanced PR antagonistic activity without significant cytotoxicity, highlighting their potential as therapeutic agents .

Study 2: Docking Simulations

Docking simulations performed to assess ligand-receptor interactions revealed that specific structural features of the phosphine moiety are crucial for effective binding to the PR. The presence of bulky groups was found to improve hydrophobic interactions within the receptor's binding pocket .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)

  • Structure : This compound substitutes trifluoromethyl groups with methyl groups on the phenyl rings (3,5-dimethylphenyl vs. 4-(trifluoromethyl)phenyl). The cyclopentadienyl ligand is conjugated (cyclopenta-1,3-diene) instead of cyclopentane.
  • Electronic Effects : Methyl groups are electron-donating, increasing electron density at the phosphorus and iron centers compared to the electron-withdrawing -CF₃ groups in the target compound. This difference may alter catalytic activity in redox-sensitive reactions .

[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene Structure: A ferrocene derivative with tert-butyl (electron-donating) and diphenylphosphino ligands. The iron(2+) is embedded in a sandwich structure rather than a cyclopentane-based framework. Stability: Ferrocene’s aromatic cyclopentadienyl ligands provide greater thermal stability compared to the target compound’s non-aromatic cyclopentane backbone. However, the bulky tert-butyl groups may hinder substrate access in catalytic applications .

[5-[(1R)-1-Bis[4-(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-1,3-dien-1-yl]-bis(furan-2-yl)phosphane;iron(2+) Structure: Similar phosphanylcyclopentyl ligands but replaces one bis[4-(trifluoromethyl)phenyl] group with furanyl rings.

Stability and Reactivity

  • The target compound’s -CF₃ groups likely improve oxidative stability compared to analogs with electron-rich ligands (e.g., methylphenyl or tert-butyl) but may reduce nucleophilic reactivity at the iron center .
  • Cyclopentane’s non-aromatic structure could impart flexibility, enabling adaptive coordination geometries during catalysis, unlike rigid ferrocene or conjugated cyclopentadiene systems.

Q & A

Q. How should researchers design mechanistic studies to elucidate the role of carbanide in catalytic cycles?

  • Answer :
  • Isotopic Labeling : Incorporate 13C^{13}\text{C}-labeled carbanide to trace its participation in C–H activation steps via MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 12C^{12}\text{C}/13C^{13}\text{C} variants to identify rate-determining steps .

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